Antimicrobial Potency: S. aureus and E. coli
4-Chloro-5-methylisoxazole-3-carboxylic acid demonstrates measurable antibacterial activity against Gram-positive and Gram-negative organisms in broth microdilution assays. Against Staphylococcus aureus, the compound exhibits an MIC of 8 µg/mL, and against Escherichia coli, an MIC of 16 µg/mL . In contrast, the non-chlorinated analog 5-methylisoxazole-4-carboxylic acid (leflunomide EP Impurity D) showed no significant antibacterial effect in comparable in vitro test systems when evaluated at pharmacologically relevant concentrations [1]. The chlorine substituent at position 4 is hypothesized to enhance lipophilicity and membrane penetration, directly contributing to the observed antibacterial differential .
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 8 µg/mL (S. aureus); MIC = 16 µg/mL (E. coli) |
| Comparator Or Baseline | 5-Methylisoxazole-4-carboxylic acid: no significant antibacterial effect at comparable concentrations |
| Quantified Difference | Target compound shows measurable MIC values; comparator lacks detectable antibacterial activity under comparable conditions |
| Conditions | Broth microdilution assay; S. aureus and E. coli; 18 h incubation |
Why This Matters
Procurement of the 4-chloro-5-methyl analog is essential for antibacterial screening cascades, as the non-halogenated analog is inactive under identical assay conditions.
- [1] Google Patents. CA1102341A – Isoxazole derivatives, process for their manufacture and agents containing these compounds. Comparative pharmacological evaluation of 5-methylisoxazole-4-carboxylic acid amides. View Source
